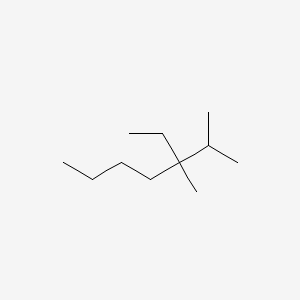

3-Ethyl-2,3-dimethylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

61868-21-1 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

3-ethyl-2,3-dimethylheptane |

InChI |

InChI=1S/C11H24/c1-6-8-9-11(5,7-2)10(3)4/h10H,6-9H2,1-5H3 |

InChI Key |

KQUHXOYVQZYOOF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(CC)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

3-Ethyl-2,3-dimethylheptane IUPAC name and structure

An in-depth analysis of the IUPAC nomenclature and structural representation of the branched alkane, 3-Ethyl-2,3-dimethylheptane, is provided for researchers, scientists, and professionals in drug development. This guide systematically verifies the compound's name according to IUPAC rules and details its structural characteristics.

The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic set of rules for naming organic compounds to ensure clarity and universality. For alkanes, the fundamental principles involve:

-

Identifying the Parent Chain : The longest continuous chain of carbon atoms determines the base name of the alkane (e.g., hexane (B92381) for 6 carbons, heptane (B126788) for 7 carbons).[1]

-

Numbering the Parent Chain : The chain is numbered starting from the end that gives the substituent groups the lowest possible numbers (locants).[2][3]

-

Naming Substituents : Groups attached to the parent chain are named as alkyl groups (e.g., -CH₃ is methyl, -CH₂CH₃ is ethyl).[2]

-

Assembling the Name : Substituents are listed in alphabetical order, preceded by their locant number. Prefixes like 'di-', 'tri-', and 'tetra-' are used for multiple identical substituents but are ignored during alphabetization.[4][5]

Structural Analysis and Name Verification of this compound

This section provides a detailed breakdown and verification of the name "this compound".

Deconstruction of the Name and Initial Structure

The name itself implies the following structural features:

-

Parent Chain : The suffix "-heptane" indicates a continuous chain of seven carbon atoms.

-

Substituents :

-

An ethyl group (-CH₂CH₃) is located on the third carbon (C3).

-

A methyl group (-CH₃) is located on the second carbon (C2).

-

A second methyl group (-CH₃) is located on the third carbon (C3).

-

Based on this, the condensed structural formula is:

CH₃ - CH - C - CH₂ - CH₂ - CH₂ - CH₃ | | CH₃ CH₂CH₃

Verification Protocol for the IUPAC Name

A rigorous application of IUPAC rules is necessary to confirm that "this compound" is the correct and unambiguous name for this structure.

Methodology:

-

Find the Longest Continuous Carbon Chain (Parent Chain):

-

The primary horizontal chain in the structure shown above contains 7 carbon atoms.

-

An alternative chain can be traced by starting from the terminal carbon of the ethyl group, continuing through the third carbon of the horizontal chain, and proceeding to the end of the chain. This path also consists of 7 carbon atoms (2 from the ethyl group + 5 from the main chain).

-

According to IUPAC rules, if two or more chains have the same maximum length, the one with the greater number of substituents is chosen as the parent chain.

-

Chain 1 (Horizontal): This chain has three substituents: a methyl group at C2, and both a methyl and an ethyl group at C3.

-

Chain 2 (Incorporating the Ethyl Group): This chain has two substituents attached to its third carbon: a methyl group and an isopropyl group.

-

-

-

Number the Parent Chain:

-

The chain must be numbered to assign the lowest possible locants to the substituents.

-

Numbering Left-to-Right: Substituents are at positions 2 (methyl), 3 (methyl), and 3 (ethyl). The set of locants is (2,3,3).

-

Numbering Right-to-Left: Substituents are at positions 5 (ethyl), 5 (methyl), and 6 (methyl). The set of locants is (5,5,6).

-

-

Alphabetize and Assemble the Final Name:

-

The substituents are ethyl and methyl. Alphabetically, ethyl comes before methyl.

-

The prefixes 'di', 'tri', etc., are not considered for alphabetization.

-

The name is assembled by listing the substituents alphabetically, each preceded by its locant.

-

Final Name Construction: this compound

-

This systematic verification confirms that the provided name is correct according to IUPAC nomenclature.

Data Presentation

The key quantitative and structural data for the molecule are summarized below.

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₂₄ |

| Molecular Weight | 156.31 g/mol |

| Parent Chain | Heptane (7 carbons) |

| Substituent 1 | Ethyl (-CH₂CH₃) at position 3 |

| Substituent 2 | Methyl (-CH₃) at position 2 |

| Substituent 3 | Methyl (-CH₃) at position 3 |

| CAS Registry Number | 61868-21-1 |

Visualizations

The following diagrams illustrate the naming workflow and structural composition of this compound.

Caption: Workflow for the verification of the IUPAC name this compound.

Caption: Logical breakdown of the structural components of this compound.

References

Physical and chemical properties of 3-Ethyl-2,3-dimethylheptane

An In-depth Technical Guide on 3-Ethyl-2,3-dimethylheptane

This technical guide provides a comprehensive overview of the known physical and chemical properties of the branched alkane, this compound. The document is intended for researchers, scientists, and professionals in drug development, detailing its molecular characteristics, reactivity, and plausible experimental protocols for its synthesis and analysis. All quantitative data is summarized for clarity, and a logical workflow for its synthesis is provided.

Core Properties of this compound

This compound is a saturated hydrocarbon belonging to the alkane family. Its structure consists of a seven-carbon heptane (B126788) chain with an ethyl group at the third position and two methyl groups at the second and third positions. As a branched alkane, its physical properties, such as boiling point and density, are influenced by its molecular structure, which affects the strength of intermolecular van der Waals forces.

Data Presentation: Physical and Computed Properties

Table 1: General and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₁H₂₄ | [1][2] |

| CAS Number | 61868-21-1 | [1][2] |

| Molecular Weight | 156.31 g/mol | [1] |

| Boiling Point | Data not available. Isomers like 3-ethyl-2,5-dimethylheptane and 3-ethyl-3,4-dimethylheptane (B14560665) have boiling points of 180.1 °C and 189.8 °C, respectively. | [3][4] |

| Melting Point | Not available | [2] |

| Flash Point | Not available | [2] |

Table 2: Computed Properties

| Property | Value | Source |

| Exact Mass | 156.187800766 Da | [1] |

| LogP (Octanol-Water Partition Coefficient) | 4.24890 | [2] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Heavy Atom Count | 11 | [1] |

| InChI Key | KQUHXOYVQZYOOF-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CCCCC(C)(CC)C(C)C | [1][2] |

Chemical Properties and Reactivity

As a saturated hydrocarbon, this compound exhibits the low reactivity characteristic of alkanes. Its chemical behavior is dominated by the strength of its C-C and C-H single bonds, which require significant energy to break.

-

Combustion: Like all alkanes, it undergoes combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy.

-

Halogenation: In the presence of ultraviolet (UV) light or high temperatures, it can react with halogens (e.g., chlorine or bromine) through a free-radical substitution mechanism to form various haloalkanes.[5]

-

Pyrolysis (Cracking): When subjected to very high temperatures in the absence of air, the C-C bonds can break, leading to a mixture of smaller, more volatile alkanes and alkenes.[5]

Due to the presence of tertiary hydrogen atoms, it is expected to be more reactive towards free-radical halogenation than its straight-chain isomers.

Experimental Protocols

While specific experimental data for this compound is scarce, standard organic chemistry protocols can be applied for its synthesis and characterization.

Proposed Synthesis Protocol: Grignard Reaction

A plausible method for synthesizing this compound involves the reaction of a Grignard reagent with a suitable ketone to form a tertiary alcohol, followed by dehydration to an alkene and subsequent hydrogenation.

-

Formation of Grignard Reagent: Butylmagnesium bromide is prepared by reacting 1-bromobutane (B133212) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Reaction with Ketone: The prepared Grignard reagent is then reacted with 3-methyl-2-pentanone. The nucleophilic butyl group attacks the electrophilic carbonyl carbon of the ketone. An acidic workup (e.g., with aqueous NH₄Cl) protonates the resulting alkoxide to yield the tertiary alcohol, 3-ethyl-2,3-dimethylheptan-3-ol.

-

Dehydration to Alkene: The tertiary alcohol is dehydrated using a strong acid catalyst (e.g., concentrated H₂SO₄ or H₃PO₄) with heat. This E1 elimination reaction forms a mixture of alkene isomers, primarily 3-ethyl-2,3-dimethylhept-2-ene.

-

Hydrogenation to Alkane: The resulting alkene mixture is hydrogenated using a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. This process reduces the double bond to yield the final product, this compound.

Spectroscopic Analysis Protocols

To confirm the identity and purity of the synthesized compound, the following spectroscopic methods would be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl₃). The spectrum is expected to be complex, showing multiple overlapping signals in the alkane region (approx. 0.8-1.5 ppm), corresponding to the various non-equivalent methyl, methylene, and methine protons.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule. The chemical shifts would be characteristic of a branched alkane structure.

-

-

Infrared (IR) Spectroscopy:

-

The sample (as a neat liquid film) is analyzed via FT-IR. The spectrum will be simple, dominated by strong C-H stretching absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending (deformation) vibrations between 1365 and 1480 cm⁻¹.[6] The absence of significant peaks in other regions confirms the lack of functional groups.

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for this volatile compound. The mass spectrum would show the molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (156). The fragmentation pattern would be complex, characterized by the loss of various alkyl radicals, which is typical for branched alkanes.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the proposed synthesis of this compound.

Caption: Proposed synthesis workflow for this compound.

References

- 1. This compound | C11H24 | CID 53428949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:61868-21-1 | Chemsrc [chemsrc.com]

- 3. 3-ethyl-2,5-dimethylheptane [chemister.ru]

- 4. 3-ethyl-3,4-dimethylheptane [chemister.ru]

- 5. Buy 4-Ethyl-2,3-dimethylheptane | 61868-22-2 [smolecule.com]

- 6. C7H16 infrared spectrum of 2,3-dimethylpentane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of 2,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Synthesis of 3-Ethyl-2,3-dimethylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic routes for the branched alkane 3-Ethyl-2,3-dimethylheptane. Given the absence of direct, published methods for this specific molecule, this document outlines plausible multi-step syntheses based on well-established organic chemistry principles. The methodologies detailed below are adapted from procedures for analogous structures and are intended to serve as a foundational resource for the laboratory-scale synthesis of this target compound.

Executive Summary

The synthesis of the highly branched, asymmetric alkane this compound presents a challenge due to the potential for side reactions and the formation of isomeric mixtures. This guide explores three distinct retrosynthetic approaches: a Grignard reaction-based multi-step synthesis, a Wurtz coupling strategy, and a dithiane alkylation route. Each method is presented with detailed, theoretical experimental protocols, a discussion of its advantages and limitations, and quantitative data derived from analogous reactions reported in the literature. The Grignard-based approach is highlighted as the most promising for achieving a pure sample of the target compound.

Comparative Overview of Synthesis Strategies

| Synthesis Route | Key Reactions | Theoretical Overall Yield | Advantages | Disadvantages |

| Route 1: Grignard Reaction | Grignard reaction, Dehydration, Hydrogenation | Moderate | Convergent, builds the carbon skeleton effectively, utilizes common reactions. | Multi-step process, potential for rearrangement during dehydration. |

| Route 2: Wurtz Coupling | Wurtz reaction | Low | Single C-C bond-forming step. | Produces a mixture of products with low yield of the desired compound, difficult to separate.[1][2] |

| Route 3: Dithiane Alkylation | Dithiane formation, Alkylation, Desulfurization | Moderate to Low | Versatile for forming C-C bonds with "umpolung" reactivity. | Multi-step, requires stoichiometric use of strong bases, Raney Nickel can be pyrophoric.[3][4] |

Route 1: Grignard Reaction, Dehydration, and Hydrogenation

This three-step approach is a robust and logical pathway to this compound. The core of this strategy is the construction of the carbon skeleton via a Grignard reaction, followed by the removal of a hydroxyl group through dehydration to form an alkene, which is subsequently reduced to the desired alkane.

Logical Workflow for Grignard-based Synthesis

References

3-Ethyl-2,3-dimethylheptane molecular weight and formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Ethyl-2,3-dimethylheptane, a saturated acyclic alkane. The information presented is intended to support research and development activities where this molecule may be used as a reference compound, a non-polar solvent, or a building block in complex organic synthesis.

Physicochemical Data Summary

The fundamental molecular properties of this compound are summarized in the table below. These values are critical for experimental design, analytical characterization, and computational modeling.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₂₄ | [1][2][3] |

| Molecular Weight | 156.31 g/mol | [1][2] |

| Monoisotopic Mass | 156.187800766 Da | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Registry Number | 61868-21-1 | [1] |

Experimental Protocols

As a simple alkane, this compound is not typically involved in complex signaling pathways. Its primary relevance in experimental settings is often related to its physical properties (e.g., as a solvent or a component in fuel studies) or as a reference standard in analytical chemistry, such as gas chromatography-mass spectrometry (GC-MS).

Protocol: Determination of Molecular Weight and Formula

The molecular weight and formula of a volatile, non-polar compound like this compound are typically confirmed using mass spectrometry.

Objective: To verify the elemental composition and molecular weight of a sample.

Methodology: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is injected into the gas chromatograph. The GC separates the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

-

Fragmentation: The high energy of the electron beam causes the molecular ion to fragment into smaller, characteristic charged ions.

-

Mass Analysis: The molecular ion and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which plots the relative abundance of ions versus their m/z ratio.

-

Data Interpretation: The peak with the highest m/z value in the spectrum typically corresponds to the molecular ion. For this compound, this would be observed at an m/z of approximately 156. The exact mass, determined using a high-resolution mass spectrometer, can confirm the molecular formula C₁₁H₂₄. The fragmentation pattern provides structural information that can be used to confirm the identity of the isomer.

Logical and Workflow Diagrams

The following diagrams illustrate the logical flow for determining the compound's properties and a conceptual workflow for its analysis.

References

An In-depth Technical Guide to 3-Ethyl-2,3-dimethylheptane

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Ethyl-2,3-dimethylheptane, aimed at researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines its identification, physicochemical characteristics, a representative synthetic protocol, and analytical workflow.

Compound Identification and Properties

This compound is a branched-chain alkane with the chemical formula C₁₁H₂₄. Its structure consists of a seven-carbon heptane (B126788) backbone with an ethyl group and two methyl groups at the third and second positions, respectively.

Chemical Abstracts Service (CAS) Number : 61868-21-1[1][2]

Physicochemical Data

The following table summarizes the key quantitative data for this compound. Due to the limited availability of experimental data for this specific isomer, some values are computed.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | [1][2] |

| Molecular Weight | 156.31 g/mol | [2] |

| Exact Mass | 156.187800766 Da | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | CCCCC(C)(CC)C(C)C | [1] |

| InChI Key | KQUHXOYVQZYOOF-UHFFFAOYSA-N | [1][2] |

| LogP (calculated) | 5.4 | [2] |

| Boiling Point | Not available | |

| Density | Not available | |

| Melting Point | Not available |

Experimental Protocols

Representative Synthesis of this compound

This protocol describes a two-step process: the synthesis of the precursor alkene, 3-ethyl-2,3-dimethylhept-1-ene, via a Grignard reaction, followed by its hydrogenation to the target alkane.

Step 1: Synthesis of 3-Ethyl-2,3-dimethylheptan-2-ol via Grignard Reaction

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents) and a small crystal of iodine to anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Add a small portion of a solution of 2-bromobutane (B33332) (1.1 equivalents) in anhydrous diethyl ether to initiate the reaction. Once the reaction begins, add the remaining 2-bromobutane solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the complete formation of the sec-butylmagnesium bromide.

-

Reaction with Ketone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 3-methyl-2-pentanone (B1360105) (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude tertiary alcohol, 3-ethyl-2,3-dimethylheptan-2-ol.

Step 2: Dehydration of 3-Ethyl-2,3-dimethylheptan-2-ol to form 3-Ethyl-2,3-dimethylhept-2-ene

-

Place the crude 3-ethyl-2,3-dimethylheptan-2-ol in a round-bottom flask with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Heat the mixture and distill the resulting alkene to favor the elimination reaction. The expected major product would be 3-ethyl-2,3-dimethylhept-2-ene.

-

Wash the distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation.

Step 3: Hydrogenation of 3-Ethyl-2,3-dimethylhept-2-ene

-

Dissolve the purified 3-ethyl-2,3-dimethylhept-2-ene in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the solvent.

-

Remove the solvent under reduced pressure to yield the final product, this compound. Further purification can be achieved by fractional distillation.

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthetic workflow for this compound.

Structural Identification Logic

The identification of this compound from its chemical structure follows the IUPAC nomenclature rules for branched alkanes.

Caption: Logical workflow for the IUPAC naming of this compound.

References

Spectroscopic Profile of 3-Ethyl-2,3-dimethylheptane: A Technical Guide

For Immediate Release

Molecular Structure and Properties

3-Ethyl-2,3-dimethylheptane is a saturated hydrocarbon with a molecular weight of 156.31 g/mol .[1] Its structure, featuring a heptane (B126788) backbone with ethyl and methyl substituents, gives rise to a complex arrangement of chemically non-equivalent protons and carbons, which would be distinguishable by NMR spectroscopy.

Predicted Spectroscopic Data

The following tables summarize the expected, rather than experimentally observed, spectroscopic data for this compound. These predictions are based on the general chemical environments of protons and carbons in similar aliphatic hydrocarbons.

Table 1: Predicted Mass Spectrometry Data (Electron Ionization)

| Feature | Description |

| Molecular Ion (M⁺) | m/z 156 (low abundance or absent) |

| Key Fragmentation | Alkanes typically undergo fragmentation through the loss of alkyl radicals. Expected major fragments would result from C-C bond cleavage, particularly at the branching points, leading to stable carbocations. Common losses would include methyl (CH₃•, loss of 15), ethyl (C₂H₅•, loss of 29), propyl (C₃H₇•, loss of 43), and butyl (C₄H₉•, loss of 57) radicals. The base peak is often one of these fragment ions. |

| Expected Fragments | m/z values such as 141, 127, 113, 99, 85, 71, 57, 43. The relative abundance of these fragments would be crucial for distinguishing it from its isomers. |

Table 2: Predicted ¹³C-NMR Spectroscopic Data

The ¹³C-NMR spectrum is expected to show distinct signals for each chemically non-equivalent carbon atom. Due to the molecule's asymmetry, all 11 carbon atoms are expected to be chemically distinct.

| Carbon Type | Expected Chemical Shift (δ) Range (ppm) |

| Primary (CH₃) | 8 - 25 |

| **Secondary (CH₂) ** | 20 - 45 |

| Tertiary (CH) | 25 - 50 |

| Quaternary (C) | 30 - 50 |

Table 3: Predicted ¹H-NMR Spectroscopic Data

The ¹H-NMR spectrum of this compound would be complex due to significant signal overlap in the typical alkane region (0.8 - 1.7 ppm). The signals would exhibit splitting patterns (multiplicity) based on the number of neighboring protons.

| Proton Type | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity |

| Primary (CH₃) | 0.8 - 1.2 | Triplet (t), Doublet (d), Singlet (s) |

| **Secondary (CH₂) ** | 1.2 - 1.6 | Multiplet (m) |

| Tertiary (CH) | 1.4 - 1.7 | Multiplet (m) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for volatile branched alkanes like this compound.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Injection: Inject a small volume (typically 1 µL) of the solution into the GC-MS system.

-

Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms) using a temperature program to ensure separation from any impurities. Helium is typically used as the carrier gas.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for alkanes. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 35-300) to detect the molecular ion and its fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0.0 ppm.

-

Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

The instrument is "locked" onto the deuterium (B1214612) signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.

-

For ¹H-NMR , a standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

-

For ¹³C-NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

-

Visualization of Spectroscopic Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in structure elucidation.

References

Isomerism of 3-Ethyl-2,3-dimethylheptane

An in-depth analysis of the isomeric forms of 3-ethyl-2,3-dimethylheptane, a saturated hydrocarbon with the molecular formula C₁₁H₂₄. This document provides a comprehensive overview of its structural and stereoisomeric properties, relevant physicochemical data, potential synthetic and analytical methodologies, and the logical frameworks governing its isomeric relationships. Intended for professionals in chemical research, drug development, and materials science, this guide emphasizes the critical importance of isomeric purity and characterization.

Isomers are molecules that share the same molecular formula but possess different arrangements of atoms. For this compound (C₁₁H₂₄), both structural isomerism and stereoisomerism are pertinent.

Structural Isomerism

Structural isomers have different atomic connectivity. The C₁₁H₂₄ formula corresponds to numerous branched alkanes. These isomers can differ by the length of the primary carbon chain or the position and nature of their alkyl substituents. Examples of structural isomers of this compound include:

-

n-Undecane

-

2,2,3,3,4-Pentamethylhexane

-

3,3-Diethylheptane

-

4-Propylloctane

-

5-Ethyl-2,3-dimethylheptane[1]

Stereoisomerism

Stereoisomers have the same atomic connectivity but differ in the three-dimensional orientation of their atoms. The key to stereoisomerism in alkanes is the presence of chiral centers. A chiral center is a carbon atom bonded to four different substituent groups.

Analysis of Chiral Centers in this compound:

The structure is: CH₃-CH(CH₃)-C(CH₃)(CH₂CH₃)-CH₂-CH₂-CH₂-CH₃

-

Carbon-2 (C2): This carbon is bonded to a hydrogen atom (-H), a methyl group (-CH₃ from C1), another methyl group (the substituent), and the rest of the molecule at C3. Since two of the attached groups are identical methyl groups, C2 is not a chiral center .

-

Carbon-3 (C3): This carbon is bonded to four distinct alkyl groups:

-

Methyl (-CH₃)

-

Ethyl (-CH₂CH₃)

-

Isopropyl (-CH(CH₃)₂) via the C2 position.

-

n-Butyl (-CH₂CH₂CH₂CH₃) via the C4 position.

-

Since all four substituents are different, C3 is a chiral center . The presence of one chiral center means that this compound exists as a pair of enantiomers:

-

(R)-3-ethyl-2,3-dimethylheptane

-

(S)-3-ethyl-2,3-dimethylheptane

The following diagram illustrates the isomeric relationships.

Caption: Logical overview of isomerism for this compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its isomers are compiled from various chemical databases. The data for the parent compound typically represents the racemic mixture.

| Property | This compound | 3-Ethyl-2,5-dimethylheptane |

| CAS Number | 61868-21-1[2] | 17302-02-2 |

| Molecular Formula | C₁₁H₂₄[2][3] | C₁₁H₂₄[4] |

| Molecular Weight | 156.31 g/mol [3] | 156.31 g/mol [4] |

| Boiling Point | Not available | 180.1 °C[4] |

| LogP (calculated) | 4.25[2] | Not available |

| InChIKey | KQUHXOYVQZYOOF-UHFFFAOYSA-N[2][3] | Not available |

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of this compound are not widely published. The following sections provide detailed, plausible methodologies based on standard organic chemistry techniques.

Proposed Synthesis via Grignard Reaction

A viable route to synthesize the target molecule involves the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and hydrogenation.

Caption: Proposed workflow for the synthesis of this compound.

Methodology:

-

Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert argon atmosphere, magnesium turnings are stirred in anhydrous diethyl ether. 2-Bromobutane is added dropwise to initiate the formation of sec-butylmagnesium bromide. The reaction is maintained at a gentle reflux until the magnesium is consumed.

-

Reaction with Ketone: The Grignard solution is cooled to 0 °C. A solution of 3-methyl-2-pentanone (B1360105) in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to form the tertiary alcohol intermediate.

-

Workup and Dehydration: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is then treated with aqueous sulfuric acid and heated to effect dehydration of the tertiary alcohol, yielding a mixture of alkene isomers. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Hydrogenation: The crude alkene mixture is dissolved in ethanol (B145695) and transferred to a hydrogenation vessel. A catalytic amount of platinum on carbon (10% Pt/C) is added. The vessel is purged and filled with hydrogen gas (50 psi) and shaken at room temperature until hydrogen uptake ceases.

-

Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The resulting crude alkane is purified by fractional distillation to yield this compound.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for separating the target compound from structural isomers and confirming its molecular weight and fragmentation pattern.[5]

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a nonpolar capillary column (e.g., DB-1 or HP-5ms) suitable for separating hydrocarbons based on boiling points.[5]

-

Injector: Split/splitless injector at 250 °C.[5]

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.[5]

-

Oven Program: Initial temperature of 60 °C (hold for 2 minutes), ramp at 10 °C/min to 220 °C (hold for 5 minutes).[5]

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Protocol:

-

Sample Preparation: A dilute solution (1 mg/mL) of the purified sample is prepared in hexane.

-

Injection: 1 µL of the sample is injected into the GC.

-

Data Acquisition: The GC separates the components, which are then ionized and fragmented by the MS.

-

Data Analysis: The retention time in the total ion chromatogram (TIC) helps identify the compound relative to standards. The mass spectrum of the corresponding peak is analyzed for the molecular ion (m/z 156) and characteristic fragmentation patterns of branched alkanes to confirm the structure.

Caption: General workflow for GC-MS analysis of volatile organic compounds.

References

- 1. 5-Ethyl-2,3-dimethylheptane | C11H24 | CID 53428959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:61868-21-1 | Chemsrc [chemsrc.com]

- 3. This compound | C11H24 | CID 53428949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-ethyl-2,5-dimethylheptane [chemister.ru]

- 5. benchchem.com [benchchem.com]

Thermochemical properties of branched alkanes

An In-depth Technical Guide to the Thermochemical Properties of Branched Alkanes

Introduction

Alkanes are acyclic saturated hydrocarbons with the general formula CnH2n+2.[1] For alkanes with four or more carbon atoms, multiple structural arrangements, known as isomers, are possible. These isomers, while sharing the same molecular formula, exhibit distinct physical and thermochemical properties. Branched alkanes, in particular, play a significant role in various applications, from high-octane fuels to the fundamental building blocks in drug development. Understanding their thermochemical properties—namely the standard enthalpy of formation, standard molar entropy, and heat capacity—is crucial for predicting their stability, reactivity, and behavior in chemical processes. This guide provides a detailed examination of these properties, the experimental methods used to determine them, and the relationship between molecular structure and thermodynamic stability.

Core Thermochemical Properties and Structure-Property Relationships

The stability and energetic behavior of branched alkanes are characterized by several key thermochemical properties. These properties are intrinsically linked to the molecule's structure, with the degree of branching being a primary determinant.

Standard Enthalpy of Formation (ΔH f °)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.[2] A more negative value indicates greater thermodynamic stability. For alkanes, a consistent trend is observed: for a given number of carbon atoms, branched isomers are generally more stable than their straight-chain counterparts.[3] This increased stability is reflected in their more negative standard enthalpies of formation. For example, the highly branched neopentane (B1206597) is the most stable of the pentane (B18724) isomers.[3][4][5] This phenomenon is attributed to a combination of factors, including electrostatic and correlation effects, which are more favorable in the more compact, branched structures.

Standard Molar Entropy (S°)

Standard molar entropy is the entropy content of one mole of a substance under standard state conditions (typically 298.15 K and 1 bar).[6] It is a measure of the randomness or disorder of a system. For alkanes, entropy is influenced by translational, rotational, and vibrational motions, as well as conformational flexibility.[7] More complex molecules generally have higher entropies due to a greater number of available vibrational and rotational states.[7] However, the relationship for isomers is nuanced. Linear alkanes, with their greater conformational freedom (more ways for the molecule to rotate and vibrate), often exhibit higher standard molar entropies than their more rigid, branched isomers.[8]

Heat Capacity (C p )

Heat capacity is the amount of heat required to raise the temperature of a substance by a specific amount. For alkanes, heat capacity generally increases with molecular size and complexity.[9] This is because larger molecules have more vibrational modes that can absorb thermal energy.

Data Presentation: Thermochemical Properties of Pentane and Hexane (B92381) Isomers

The following tables summarize the standard thermochemical properties for the isomers of pentane and hexane in the gas phase at 298.15 K. Data is sourced from the NIST Chemistry WebBook for consistency.[10][11][12][13]

Table 1: Thermochemical Properties of Pentane Isomers (C₅H₁₂) at 298.15 K

| Isomer | Structure | ΔH f ° (kJ/mol) | S° (J/mol·K) | C p (J/mol·K) |

| n-Pentane | CH₃(CH₂)₃CH₃ | -146.7 ± 0.6 | 349.5 ± 0.8 | 120.3 ± 0.6 |

| Isopentane (2-Methylbutane) | (CH₃)₂CHCH₂CH₃ | -153.8 ± 0.7 | 343.6 ± 0.8 | 120.9 ± 0.6 |

| Neopentane (2,2-Dimethylpropane) | C(CH₃)₄ | -168.1 ± 0.8 | 306.4 ± 0.8 | 123.0 ± 0.6 |

Data sourced from the NIST Chemistry WebBook.[12]

Table 2: Thermochemical Properties of Hexane Isomers (C₆H₁₄) at 298.15 K

| Isomer | Structure | ΔH f ° (kJ/mol) | S° (J/mol·K) | C p (J/mol·K) |

| n-Hexane | CH₃(CH₂)₄CH₃ | -167.2 ± 0.7 | 388.4 ± 0.8 | 143.1 ± 0.7 |

| 2-Methylpentane | (CH₃)₂CH(CH₂)₂CH₃ | -173.3 ± 0.8 | 379.7 ± 0.8 | 143.2 ± 0.7 |

| 3-Methylpentane | CH₃CH₂CH(CH₃)CH₂CH₃ | -171.6 ± 0.9 | 382.2 ± 0.8 | 144.1 ± 0.7 |

| 2,2-Dimethylbutane | (CH₃)₃CCH₂CH₃ | -185.9 ± 0.9 | 358.1 ± 0.8 | 141.2 ± 0.7 |

| 2,3-Dimethylbutane | (CH₃)₂CHCH(CH₃)₂ | -178.6 ± 0.9 | 369.2 ± 0.8 | 142.9 ± 0.7 |

Data sourced from the NIST Chemistry WebBook.[13]

Experimental and Theoretical Protocols

The determination of thermochemical properties relies on a combination of precise experimental measurements and robust theoretical calculations.

Experimental Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly by first measuring its standard enthalpy of combustion (ΔH c °) using a bomb calorimeter.[14][15] The enthalpy of formation is then calculated using Hess's Law.

Detailed Methodology for Bomb Calorimetry:

-

Sample Preparation: A precise mass (typically 0.7-1.0 g) of the liquid alkane is encapsulated in a sample holder or ampule.[16] A pellet press may be used for solid samples.[17] A known length of fuse wire (e.g., nickel-chromium or iron) is measured, weighed, and placed in contact with the sample.[1][17]

-

Bomb Assembly: The sample holder and fuse wire are secured inside a high-pressure stainless-steel vessel, known as the "bomb".[1] The bomb is then sealed.

-

Pressurization: The bomb is purged and then filled with an excess of pure oxygen gas, typically to a pressure of 25-30 atm, to ensure complete combustion.[17][18] The pressurized bomb is checked for leaks, often by submersion in water.[18]

-

Calorimeter Setup: The bomb is placed into a calorimeter bucket containing a precisely measured quantity of water (e.g., 2.000 liters).[17] The entire assembly is housed within an insulated jacket to create a nearly adiabatic system. A high-precision thermometer and a stirrer are submerged in the water.[1]

-

Temperature Equilibration: The stirrer is activated, and the system is allowed to reach thermal equilibrium. The initial temperature is recorded at regular intervals (e.g., every 30 seconds) for several minutes to establish a baseline.[18]

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.[19] The ignition button is held for a few seconds until the wire burns through.[19]

-

Post-Ignition Monitoring: The temperature of the water is recorded at regular intervals as it rises, peaks, and then slowly begins to cool.[17]

-

Data Analysis:

-

The total heat released (q_total) is absorbed by the water and the calorimeter hardware. This is calculated from the measured temperature change (ΔT) and the total heat capacity of the calorimeter system (C_calorimeter).

-

The heat capacity of the calorimeter is determined in a separate calibration experiment using a substance with a known heat of combustion, such as benzoic acid.[1][16]

-

Corrections are made for the heat released by the combustion of the fuse wire.[16]

-

The heat of combustion at constant volume (ΔU_comb) is calculated. This is then converted to the enthalpy of combustion at constant pressure (ΔH_comb) by accounting for the change in the number of moles of gas in the combustion reaction.[17]

-

-

Calculation of ΔH f °: Using the experimentally determined ΔH c ° and the known standard enthalpies of formation for the combustion products (CO₂(g) and H₂O(l)), the standard enthalpy of formation of the alkane is calculated via Hess's Law.[20]

Theoretical Calculation of Entropy and Heat Capacity

Standard molar entropies and heat capacities are often calculated using the principles of statistical mechanics, which connect the microscopic properties of molecules to their macroscopic thermodynamic properties.[21][22]

Methodology Overview:

-

Partition Function: The foundation of these calculations is the molecular partition function (q), which describes how energy is distributed among the various accessible quantum states of a molecule (translational, rotational, vibrational, and electronic).

-

Spectroscopic Data: To calculate the partition function, molecular parameters are required. These are typically obtained from quantum mechanical calculations or experimental spectroscopic data (e.g., infrared and microwave spectroscopy). Key parameters include:

-

Molecular mass

-

Moments of inertia (for rotational states)

-

Vibrational frequencies (for vibrational states)

-

-

Calculation of Thermodynamic Properties: Once the partition function is determined, the standard molar entropy (S°) and heat capacity (C p °) can be calculated using established statistical thermodynamic equations.[21][22] For flexible molecules like alkanes, contributions from different stable conformers are often included through a Boltzmann-weighted average to improve accuracy.[21]

Visualizations

The following diagrams illustrate key relationships and workflows discussed in this guide.

Conclusion

The thermochemical properties of branched alkanes are fundamental to understanding their stability and chemical behavior. A clear relationship exists where increased branching leads to greater thermodynamic stability, as evidenced by more negative standard enthalpies of formation. Conversely, increased branching tends to reduce conformational flexibility, resulting in lower standard molar entropies compared to linear isomers. These properties can be determined with high precision through experimental techniques like bomb calorimetry and complemented by theoretical calculations based on statistical mechanics. The data and methodologies presented in this guide are essential for professionals in chemical research and drug development, enabling accurate modeling and prediction of molecular energetics.

References

- 1. biopchem.education [biopchem.education]

- 2. echemi.com [echemi.com]

- 3. Pentane - Wikipedia [en.wikipedia.org]

- 4. gauthmath.com [gauthmath.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Pentane [webbook.nist.gov]

- 8. thermodynamics - What is a qualitative explanation for order of values of standard entropies of formation for isomers of hexane? - Physics Stack Exchange [physics.stackexchange.com]

- 9. n-Hexane [webbook.nist.gov]

- 10. Welcome to the NIST WebBook [webbook.nist.gov]

- 11. NIST Chemistry WebBook [webbook.nist.gov]

- 12. Pentane [webbook.nist.gov]

- 13. n-Hexane [webbook.nist.gov]

- 14. stacks.cdc.gov [stacks.cdc.gov]

- 15. stacks.cdc.gov [stacks.cdc.gov]

- 16. chemistry.montana.edu [chemistry.montana.edu]

- 17. web.williams.edu [web.williams.edu]

- 18. personal.utdallas.edu [personal.utdallas.edu]

- 19. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 20. ChemTeam: Hess' Law - using standard enthalpies of formation [chemteam.info]

- 21. Computing Entropy for Long-Chain Alkanes Using Linear Regression: Application to Hydroisomerization [mdpi.com]

- 22. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on 3-Ethyl-2,3-dimethylheptane

Disclaimer: A thorough investigation of scientific literature and chemical databases reveals a significant lack of information regarding the specific discovery, historical context, and experimental protocols for 3-Ethyl-2,3-dimethylheptane. Furthermore, no biological activity or associated signaling pathways have been documented for this compound. This guide, therefore, focuses on presenting the available physicochemical data and a theoretical synthetic approach based on general organic chemistry principles.

Introduction

This compound is a saturated hydrocarbon belonging to the class of branched alkanes. Its chemical formula is C₁₁H₂₄. As a member of the alkane family, it is a nonpolar molecule, characterized by single carbon-carbon and carbon-hydrogen bonds. The information available on this specific isomer is limited primarily to its identification and basic physicochemical properties cataloged in chemical databases. This document serves to consolidate this information and provide a theoretical framework for its synthesis.

Physicochemical Properties

The quantitative data available for this compound is summarized in the table below. This information is primarily derived from computational models and entries in chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | PubChem[1] |

| Molecular Weight | 156.31 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 61868-21-1 | PubChem[1] |

| Canonical SMILES | CCCCC(C)(CC)C(C)C | PubChem[1] |

| InChI Key | KQUHXOYVQZYOOF-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 5.4 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

| Complexity | 94.2 | PubChem[1] |

Theoretical Synthesis

While no specific experimental protocol for the synthesis of this compound has been found in the surveyed literature, a plausible synthetic route can be conceptualized based on established methods for creating highly branched alkanes. One such general approach involves a Grignard reaction to construct the carbon skeleton, followed by dehydration and hydrogenation.

Experimental Workflow: A Theoretical Approach

The following diagram illustrates a generalized, multi-step synthesis that could theoretically be employed to produce this compound. This workflow is based on common reactions in organic synthesis for the formation of C-C bonds and subsequent functional group transformations.

Detailed Methodologies for the Theoretical Synthesis:

-

Step 1: Grignard Reagent Formation: An appropriate alkyl halide, such as 2-bromobutane, would be reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere to form the Grignard reagent, sec-butylmagnesium bromide.

-

Step 2: Carbonyl Addition: The freshly prepared Grignard reagent would then be added dropwise to a solution of a suitable ketone, for instance, 3-methyl-2-pentanone, also in an anhydrous ether solvent, typically at a reduced temperature (e.g., 0 °C). This nucleophilic addition to the carbonyl carbon, followed by an acidic workup (e.g., with aqueous NH₄Cl or dilute HCl), would yield the corresponding tertiary alcohol.

-

Step 3: Dehydration: The tertiary alcohol intermediate would then be subjected to acid-catalyzed dehydration. This could be achieved by heating the alcohol with a strong acid such as sulfuric acid or phosphoric acid, or by passing its vapors over a heated catalyst like alumina (B75360) (Al₂O₃). This elimination reaction would produce a mixture of alkene isomers.

-

Step 4: Hydrogenation: The final step would involve the catalytic hydrogenation of the alkene mixture. This is typically carried out by exposing a solution of the alkenes to hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂). This reaction would reduce the carbon-carbon double bonds to single bonds, yielding the saturated alkane, this compound. Purification would likely be achieved through fractional distillation.

Conclusion

This compound remains a sparsely characterized compound within the vast landscape of organic chemistry. While its basic physicochemical properties can be computationally estimated and are available in public databases, a significant gap exists in the experimental validation of these properties, as well as in the documentation of its synthesis, history, and potential biological relevance. The theoretical synthetic pathway presented herein provides a logical and feasible approach for its laboratory preparation, which could enable further investigation into its properties and potential applications. For researchers and drug development professionals, this compound represents an unexplored chemical entity. Future research efforts would be necessary to elucidate its reactivity, spectral characteristics, and any potential biological effects.

References

Potential Research Applications of 3-Ethyl-2,3-dimethylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Ethyl-2,3-dimethylheptane is a branched-chain alkane with the molecular formula C₁₁H₂₄.[1] While its primary industrial applications are as a fuel additive, solvent, and chemical intermediate, its unique physicochemical properties suggest a range of potential research applications, particularly in the fields of toxicology, pharmacology, and drug delivery.[2] This technical guide provides a comprehensive overview of the known properties of this compound, and explores its potential as a subject of scientific inquiry. This document outlines hypothetical research applications, detailed experimental protocols, and relevant quantitative data to facilitate further investigation by researchers and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to exploring its research applications. The highly branched structure of this alkane influences its boiling point, melting point, and solubility, differentiating it from its linear isomer, n-undecane.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄ | [1] |

| Molecular Weight | 156.31 g/mol | [1] |

| CAS Number | 61868-21-1 | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | Predicted to be lower than n-undecane (196 °C) due to branching | [3] |

| Melting Point | Predicted to be higher than some less branched isomers due to potentially more efficient crystal packing | [3] |

| Density | Predicted to be less than water | [4] |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents | [4] |

| LogP (Octanol-Water Partition Coefficient) | High (indicative of lipophilicity) |

Potential Research Applications

The lipophilic nature and branched structure of this compound suggest several avenues for research, particularly in the life sciences.

Toxicology and Metabolism

The metabolism of branched-chain alkanes is a critical area of study in toxicology. While generally considered to have low systemic toxicity, their metabolism can lead to the formation of more polar compounds, such as alcohols and ketones, which can have different biological activities.[5] Research into the metabolic fate of this compound could elucidate the specific enzymatic pathways involved (e.g., cytochrome P450 monooxygenases) and identify any potentially toxic metabolites.

Drug Delivery and Formulation

The high lipophilicity of this compound makes it a candidate for use as an excipient in drug formulations for poorly water-soluble drugs.[6] Its low reactivity and potential for creating stable emulsions or microemulsions could be explored for the delivery of hydrophobic therapeutic agents. Research in this area could focus on its use as a component of self-emulsifying drug delivery systems (SEDDS) or as a non-polar solvent in topical formulations.

Chemical Biology and Probe Development

As a structurally defined, non-polar molecule, this compound could serve as a negative control or a reference compound in studies investigating the biological effects of more complex lipids or hydrophobic molecules. Furthermore, with appropriate functionalization, it could be developed into a molecular probe to study protein-lipid interactions or the dynamics of hydrophobic pockets in enzymes.

Experimental Protocols

The following are detailed, hypothetical protocols for key experiments to investigate the potential research applications of this compound.

In Vitro Metabolism Assay

Objective: To determine the metabolic stability and identify the primary metabolites of this compound in a liver microsomal model.

Materials:

-

This compound

-

Human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Internal standard (e.g., a structurally similar, stable isotope-labeled alkane)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO) at a concentration of 10 mM.

-

In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and human liver microsomes.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound to a final concentration of 1 µM.

-

Incubate the reaction mixture at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and identify potential metabolites.

Formulation of a Model Hydrophobic Drug

Objective: To evaluate the potential of this compound as a co-solvent in a topical formulation for a model hydrophobic drug (e.g., curcumin).

Materials:

-

This compound

-

Ethanol

-

Propylene (B89431) glycol

-

Surfactant (e.g., Tween 80)

-

Phosphate buffered saline (PBS, pH 7.4)

-

Franz diffusion cell apparatus

Procedure:

-

Prepare a series of formulations containing varying ratios of this compound, ethanol, propylene glycol, and a fixed concentration of curcumin.

-

Characterize the physical properties of the formulations, including clarity, viscosity, and drug solubility.

-

Conduct an in vitro skin permeation study using a Franz diffusion cell.

-

Mount a section of excised animal or human skin on the Franz diffusion cell.

-

Apply a known amount of the formulation to the donor compartment.

-

The receptor compartment will contain PBS with a small amount of surfactant to maintain sink conditions.

-

At predetermined time intervals, collect samples from the receptor compartment and analyze the concentration of curcumin using a validated analytical method (e.g., HPLC).

-

Calculate the flux and permeability coefficient to assess the effect of this compound on drug permeation.

Data Presentation

Predicted Spectroscopic Data

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

-

Signals are expected in the range of 10-40 ppm. The quaternary carbon (C3) would likely appear further downfield compared to the other carbons. The methyl groups will show distinct signals based on their chemical environment.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

-

Complex multiplets are expected in the range of 0.8-1.5 ppm, corresponding to the overlapping signals of the methyl and methylene (B1212753) protons.

Predicted Mass Spectrum (Electron Ionization):

-

The molecular ion peak (m/z 156) is expected to be of low abundance or absent.[7][8]

-

Fragmentation will be dominated by cleavage at the branching points to form stable carbocations.[9][10]

-

Key fragments would likely arise from the loss of ethyl (M-29) and larger alkyl radicals.

Predicted FTIR Spectrum (Neat):

-

Strong C-H stretching vibrations are expected in the 2850-2960 cm⁻¹ region.[11]

-

C-H bending vibrations for methyl and methylene groups will appear around 1465 cm⁻¹ and 1375 cm⁻¹.[11]

Visualizations

Synthesis Workflow

A common method for the synthesis of highly branched alkanes is through the reaction of a Grignard reagent with a ketone, followed by dehydration and hydrogenation.

Caption: Synthesis of this compound.

Hypothetical Metabolic Pathway

The metabolism of this compound is likely initiated by cytochrome P450-mediated hydroxylation at a sterically accessible carbon atom.

Caption: Hypothetical metabolic pathway of this compound.

Logic Diagram for Drug Delivery Application

This diagram illustrates the logical steps for evaluating this compound as a component in a drug delivery system.

Caption: Logical workflow for drug delivery research.

Conclusion

While this compound has established industrial uses, its potential in life science research remains largely untapped. Its distinct physicochemical properties as a highly branched, lipophilic alkane present opportunities for investigation in toxicology, drug formulation, and as a tool compound in chemical biology. The experimental frameworks and predictive data provided in this guide are intended to serve as a foundation for researchers to explore these promising avenues and unlock the full scientific potential of this molecule. Further empirical studies are warranted to validate these hypotheses and to fully characterize the biological interactions of this compound.

References

- 1. This compound | C11H24 | CID 53428949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 61868-21-1 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. Undecane | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

Navigating the Unseen: A Technical Guide to the Safe Handling of 3-Ethyl-2,3-dimethylheptane

Disclaimer: No specific safety and handling data for 3-Ethyl-2,3-dimethylheptane (CAS No. 61868-21-1) is readily available in public databases. This guide is based on data from structurally similar branched-chain alkanes (C11-C15 isoalkanes) and general principles for handling flammable liquid hydrocarbons. The information provided should be used as a preliminary guideline and supplemented by a thorough risk assessment by qualified personnel before any handling of this substance.

Introduction

This compound is a branched-chain alkane with the molecular formula C11H24. As with many volatile hydrocarbons, it is anticipated to be a flammable liquid and may pose an aspiration hazard. This technical guide provides a comprehensive overview of the inferred safety precautions, handling procedures, and emergency responses necessary for the safe use of this compound in a research and development setting.

Inferred Hazard Profile

The hazard profile of this compound is extrapolated from data on similar C11-C15 isoalkanes. The primary concerns are its flammability and potential health effects upon exposure.

Physical and Chemical Hazards

Branched-chain alkanes in this carbon range are typically flammable liquids. Vapors may be heavier than air and can travel to a source of ignition and flash back.[1]

Table 1: Inferred Physical and Chemical Hazard Data

| Property | Inferred Value/Classification | Notes |

| Physical State | Liquid | At standard temperature and pressure. |

| Flammability | Flammable Liquid (Inferred Category 3) | Assumed based on similar C11-C12 isoalkanes.[2] |

| Vapor Pressure | Data not available | Expected to be volatile. |

| Explosive Limits | Data not available | Vapors may form explosive mixtures with air.[2] |

| Static Electricity | Can accumulate static charge | Pouring can generate static electricity.[1] |

Health Hazards

The primary health risks associated with similar branched alkanes include aspiration toxicity and potential irritation upon prolonged contact.

Table 2: Inferred Toxicological Data and Health Hazards

| Hazard | Classification/Symptoms | Notes |

| Acute Oral Toxicity | Low | Based on data for C9-C14 aliphatic hydrocarbons.[3] |

| Acute Dermal Toxicity | Low | Based on data for C9-C14 aliphatic hydrocarbons.[3] |

| Acute Inhalation Toxicity | Low | Vapors may cause dizziness or drowsiness.[4] |

| Skin Corrosion/Irritation | Not classified as an irritant | Repeated or prolonged exposure may cause skin dryness or cracking.[2] |

| Serious Eye Damage/Irritation | Not classified as an irritant | Direct contact may cause temporary irritation. |

| Aspiration Hazard | May be fatal if swallowed and enters airways | A significant risk for low-viscosity hydrocarbons.[5][6] |

| Carcinogenicity | Not classified as a carcinogen | Based on data for similar isoalkanes.[6] |

| Mutagenicity | Not classified as a mutagen | Based on data for similar isoalkanes.[6] |

| Reproductive Toxicity | Not classified for reproductive toxicity | Based on data for similar isoalkanes.[6] |

Safe Handling and Storage

Strict adherence to safety protocols is essential when working with flammable liquids like this compound.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of vapors.[7] The ventilation system should be capable of providing at least six complete air changes per hour.[7]

-

Ignition Source Control: Keep away from open flames, sparks, hot surfaces, and other potential ignition sources.[8] Use of spark-proof tools and intrinsically safe electrical equipment is recommended.[1] Smoking is strictly prohibited in areas where this chemical is handled or stored.[9]

-

Grounding and Bonding: Metal containers used for transferring the liquid should be properly bonded and grounded to prevent the buildup of static electricity.[1][9]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical line of defense against chemical exposure.

Table 3: Recommended Personal Protective Equipment

| PPE Category | Item | Specifications and Usage |

| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 standards. A face shield may be required for operations with a high risk of splashing.[3] |

| Hand Protection | Chemical-resistant gloves | Nitrile or Viton® gloves are generally recommended for incidental contact with aliphatic hydrocarbons.[10] Always inspect gloves for signs of degradation before use. |

| Body Protection | Flame-retardant laboratory coat | A lab coat made of a non-flammable material such as Nomex® or treated cotton is essential. Standard polyester (B1180765) lab coats are not suitable.[11] |

| Respiratory Protection | Air-purifying respirator with organic vapor cartridges | Generally not required for small-scale use in a properly functioning chemical fume hood.[3] A risk assessment should be performed for large-scale operations or in poorly ventilated areas.[8] |

| Footwear | Closed-toe shoes | Shoes should be made of a non-porous material to protect against spills.[12] |

Storage

-

Store in a tightly closed, properly labeled container.[13]

-

The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[9]

-

Store in a flammable liquids storage cabinet.[14]

Emergency Procedures

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | Action |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[8] |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[8] |

| Ingestion | Do NOT induce vomiting due to the aspiration hazard.[5] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[15] |

Spill and Leak Procedures

-

Small Spills: For a small spill, absorb the material with a non-combustible absorbent such as sand or earth.[8] Place the contaminated material in a sealed, properly labeled container for disposal.

-

Large Spills: Evacuate the area and prevent entry of unnecessary personnel. Remove all ignition sources.[9] Contain the spill if it can be done safely.[9] Contact emergency services for assistance with cleanup.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[8]

-

Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the flammable liquid.[9]

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition.[1] Containers may explode when heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols: Flammability Assessment

While specific experimental data for this compound is not available, the flammability of a liquid hydrocarbon can be determined using standardized methods.

Flash Point Determination

The flash point is the lowest temperature at which a liquid gives off enough vapor to form an ignitable mixture with air.[16][17]

Methodology (Example using ASTM D93 - Pensky-Martens Closed Cup Tester): [17][18]

-

Apparatus: A Pensky-Martens closed-cup tester, which consists of a test cup, a lid with a shutter mechanism, a stirring device, and a heat source.

-

Procedure: a. A sample of the liquid is placed in the test cup. b. The lid is secured, and the sample is heated at a slow, constant rate while being stirred. c. At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid through the shutter opening. d. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash.

-

Data Recording: The temperature at which the flash occurs is recorded as the flash point.

Visualized Workflows

Safe Handling Workflow

The following diagram outlines the logical steps for the safe handling of this compound.

Caption: A logical workflow for the safe handling of this compound.

Conclusion

References

- 1. ehs.princeton.edu [ehs.princeton.edu]

- 2. carlroth.com [carlroth.com]

- 3. santos.com [santos.com]

- 4. dhc-solvent.de [dhc-solvent.de]

- 5. echemi.com [echemi.com]

- 6. carlroth.com [carlroth.com]

- 7. Handling Flammable Chemicals - Key Precautions To Take [growtraining.com]

- 8. tutorchase.com [tutorchase.com]

- 9. actenviro.com [actenviro.com]

- 10. cdn3.evostore.io [cdn3.evostore.io]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]

- 13. 1926.152 - Flammable liquids. | Occupational Safety and Health Administration [osha.gov]

- 14. Safe Handling & Storage of Flammable Liquids | Safety Storage [safetystoragesystems.co.uk]

- 15. s3.amazonaws.com [s3.amazonaws.com]

- 16. ipt.br [ipt.br]

- 17. stonehousesafety.com [stonehousesafety.com]

- 18. fauske.com [fauske.com]

Commercial Availability and Technical Guide for 3-Ethyl-2,3-dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and a plausible synthetic route for 3-Ethyl-2,3-dimethylheptane (CAS No. 61868-21-1). This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who are interested in utilizing this branched alkane.

Commercial Availability

This compound is available from various chemical suppliers. While it is not a common stock item for all major distributors, it can be procured from companies specializing in fine chemicals and custom synthesis. The availability may vary, and it is advisable to inquire with the suppliers for current stock, purity, and pricing information.

Table 1: Commercial Supplier Information for this compound

| Supplier | Catalog Number | Purity | Available Quantities |

| Smolecule | S15131287 | Not specified | Inquire |

| JHECHEM CO LTD | Not specified | Not specified | Inquire |

| ChemSrc | Not specified | Not specified | Inquire |

Note: The information in this table is based on publicly available data and may be subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, application, and the design of experimental procedures.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 61868-21-1 | PubChem[1] |

| Molecular Formula | C₁₁H₂₄ | PubChem[1] |

| Molecular Weight | 156.31 g/mol | PubChem[1] |

| Appearance | Colorless liquid (predicted) | - |

| Boiling Point | ~180.1 °C (for the isomer 3-ethyl-2,5-dimethylheptane) | Ferris S.W. Handbook of Hydrocarbons[2] |

| LogP | 4.24890 | ChemSrc[3] |

| SMILES | CCCCC(C)(CC)C(C)C | PubChem[1] |

| InChIKey | KQUHXOYVQZYOOF-UHFFFAOYSA-N | PubChem[1] |

Synthesis of this compound

Proposed Synthetic Pathway

Detailed Experimental Protocol (Theoretical)

Materials:

-

2-Bromobutane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

3-Methyl-3-hexanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Hydriodic acid (HI)

-

Red phosphorus

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, etc.)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

Step 1: Preparation of sec-Butylmagnesium Bromide (Grignard Reagent)

-

Set up a flame-dried three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen/argon inlet.

-

Place magnesium turnings (1.2 equivalents) in the flask.

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small amount of the 2-bromobutane solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required.

-

Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 3-Methyl-3-hexanone

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 3-methyl-3-hexanone (1.0 equivalent) in anhydrous diethyl ether and place it in the dropping funnel.

-

Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Step 3: Workup and Reduction to the Alkane

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude tertiary alcohol, 3-ethyl-2,3-dimethylheptan-4-ol.

-

To a round-bottom flask containing the crude alcohol, add a mixture of hydriodic acid and red phosphorus.

-

Heat the mixture under reflux for several hours to reduce the tertiary alcohol to the corresponding alkane.

-

After cooling, dilute the reaction mixture with water and extract with diethyl ether.

-

Wash the organic layer with a solution of sodium thiosulfate (B1220275) to remove any remaining iodine, then with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Safety and Handling

Branched alkanes like this compound are generally flammable and should be handled with care.[4]

-

Flammability: Alkanes are flammable and can form explosive mixtures with air.[4] Handle away from open flames, sparks, and other ignition sources.

-

Health Hazards: Inhalation of high concentrations of alkane vapors may cause dizziness and nausea.[4] Prolonged skin contact may cause irritation.[4] It is recommended to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

-

Environmental Impact: Avoid release into the environment as alkanes are not readily biodegradable.[4] Dispose of waste according to local regulations.[4]

Potential Applications